3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione
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Overview
Description
3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features an azetidine ring, a benzothiadiazine core, and a dione functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione typically involves multiple steps, starting with the construction of the azetidine ring. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction requires specific conditions, such as the use of a strong base and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring but differ in their substituents and functional groups.
Benzothiadiazine derivatives: These compounds have a similar core structure but may have different substituents and functional groups.
Uniqueness: 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione stands out due to its combination of the azetidine ring, benzothiadiazine core, and dione functional group. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-16(15)12-10-4-2-1-3-8(10)7-13(16)9-5-11-6-9/h1-4,9,11-12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXACFZGAZFXZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC3=CC=CC=C3NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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